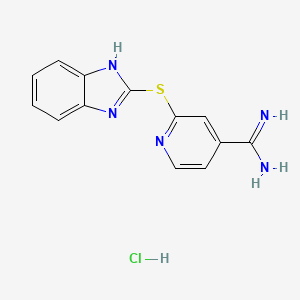

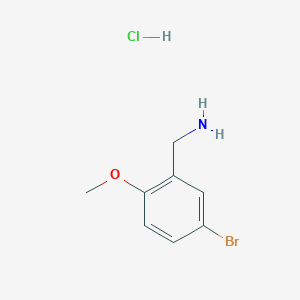

![molecular formula C13H20ClNO2 B1520460 4-{[Ethyl(propyl)amino]methyl}benzoic acid hydrochloride CAS No. 1240528-43-1](/img/structure/B1520460.png)

4-{[Ethyl(propyl)amino]methyl}benzoic acid hydrochloride

Overview

Description

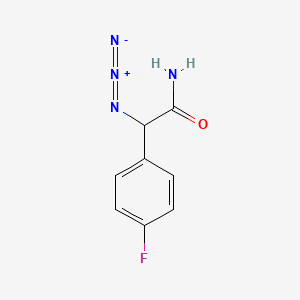

“4-{[Ethyl(propyl)amino]methyl}benzoic acid hydrochloride” is a chemical compound with the CAS Number: 1240528-43-1 . It has a molecular weight of 257.76 and its IUPAC name is 4-{[ethyl(propyl)amino]methyl}benzoic acid hydrochloride . The compound is typically stored at room temperature and is available in powder form .

Scientific Research Applications

-

Pharmaceutical Chemistry

- Application : Pyrrole is a biologically active scaffold which possesses a diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

- Method : The structure–activity relationship studies have been discussed along with their therapeutic applications which have been reported during the last decade .

- Results : Some molecules as the main components of the market and clinical trials have also been discussed .

-

Food Chemistry

- Application : Food additives are used in processing, storage, and packaging to maintain the original form or enhance the quality of the food .

- Method : In this chapter, the various preservatives, dietary ingredients, and processing aids that are added to foods are discussed, including descriptions of their chemical properties and some of their conventional applications .

- Results : Updates from relevant recent studies are included .

-

Medicinal Chemistry

- Application : 4- (Aminomethyl)benzoic acid (PAMBA) can be used in the synthesis of Cobalt carboxy phosphonates .

- Method : This compound is used in the synthesis of Cobalt carboxy phosphonates .

- Results : This compound has cellular potency to promote membrane trafficking of mutant cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel activity .

-

Biomedicine

-

Antifibrinolytic Therapy

- Application : 4-Aminomethylbenzoic acid (PAMBA) is used as an antifibrinolytic .

- Method : Antifibrinolytics are a type of medication that help prevent excessive bleeding by inhibiting the breakdown of fibrin, which is a protein that forms a mesh-like structure to help form blood clots .

- Results : PAMBA has been used in clinical applications of inhibitors of fibrinolysis .

-

Food Additives

- Application : Certain parabens, which are similar to benzoic acid compounds, are used as preservatives in the food industry .

- Method : The parabens are mixed so the preservative mixture covers a wider spectrum of microorganisms .

- Results : Only methyl and propyl parabens have GRAS (Generally Recognized As Safe) status, and the mixture is usually 3:1 methyl:propyl .

-

Antifibrinolytic

- Application : 4-Aminomethylbenzoic acid (PAMBA) is an antifibrinolytic .

- Method : Antifibrinolytics are a type of medication that help prevent excessive bleeding by inhibiting the breakdown of fibrin, which is a protein that forms a mesh-like structure to help form blood clots .

- Results : PAMBA has been used in clinical applications of inhibitors of fibrinolysis .

-

Food Additives

- Application : Certain parabens, which are similar to benzoic acid compounds, are used as preservatives in the food industry .

- Method : The parabens are mixed so the preservative mixture covers a wider spectrum of microorganisms .

- Results : Only methyl and propyl parabens have GRAS (Generally Recognized As Safe) status, and the mixture is usually 3:1 methyl:propyl .

Safety And Hazards

The compound has been associated with certain hazards. It has been labeled with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

4-[[ethyl(propyl)amino]methyl]benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-3-9-14(4-2)10-11-5-7-12(8-6-11)13(15)16;/h5-8H,3-4,9-10H2,1-2H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUCAXSVDVILJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC)CC1=CC=C(C=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[Ethyl(propyl)amino]methyl}benzoic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Diphenylmethyl)amino]acetic acid hydrochloride](/img/structure/B1520381.png)

![2-amino-N-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)acetamide dihydrochloride](/img/structure/B1520382.png)

![2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide hydrochloride](/img/structure/B1520392.png)

![N-[4-(2-chloropropanamido)phenyl]thiophene-2-carboxamide](/img/structure/B1520394.png)

![(3-aminopropyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B1520400.png)